3-(3-methoxy-1,2-oxazol-5-yl)-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}propanamide
Description
3-(3-methoxy-1,2-oxazol-5-yl)-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}propanamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a unique structure that combines an oxazole ring, an imidazole ring, and a propanamide moiety, which may contribute to its diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H18N4O4 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-(1-methylimidazole-2-carbonyl)phenyl]propanamide |
InChI |
InChI=1S/C18H18N4O4/c1-22-9-8-19-18(22)17(24)12-4-3-5-13(10-12)20-15(23)7-6-14-11-16(25-2)21-26-14/h3-5,8-11H,6-7H2,1-2H3,(H,20,23) |
InChI Key |
OACYBURMQHJKKZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C(=O)C2=CC(=CC=C2)NC(=O)CCC3=CC(=NO3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxy-1,2-oxazol-5-yl)-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}propanamide typically involves multiple steps, starting from commercially available precursors. One common route includes:
Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving an appropriate precursor such as 3-methoxy-5-aminomethylisoxazole.
Formation of the Imidazole Ring: The imidazole ring is often synthesized through a condensation reaction between an aldehyde and an amine, followed by cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxy-1,2-oxazol-5-yl)-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the oxazole ring can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carbonyl group in the propanamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring, where nucleophiles can replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include LiAlH4 and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would yield an alcohol derivative.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique structural arrangement that includes an oxazole ring and an amide functional group, which are known to contribute to its biological activities. The synthesis typically involves multi-step processes that optimize yield and purity while minimizing by-products. The synthetic routes often utilize controlled conditions to enhance the efficiency of the reactions.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of 3-(3-methoxy-1,2-oxazol-5-yl)-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}propanamide have been shown to selectively inhibit cancer cell proliferation. Studies involving various human cancer cell lines demonstrated that these compounds could induce apoptosis and inhibit tumor growth through multiple mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .
In Vitro Studies
In vitro studies have been conducted to assess the pharmacological properties of this compound. These studies typically involve testing the compound against established cancer cell lines such as HCT116 and MCF7. Results indicate that certain derivatives exhibit IC50 values in the low micromolar range, suggesting potent antiproliferative effects .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Case Study 1 : A derivative was tested on HCT116 cells, showing an IC50 value of 5 μg/mL, indicating strong anticancer activity.
- Case Study 2 : Another study reported that a related compound significantly reduced tumor size in xenograft models when administered at specific dosages .
Potential Therapeutic Applications
Given its promising biological activities, this compound could have several therapeutic applications:
- Cancer Therapy : As a potential chemotherapeutic agent targeting specific cancer types.
- Drug Development : Its unique structure may serve as a lead compound for developing new drugs aimed at various diseases.
Mechanism of Action
The mechanism of action of 3-(3-methoxy-1,2-oxazol-5-yl)-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}propanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
3-methoxy-5-aminomethylisoxazole: Shares the oxazole ring but lacks the imidazole and propanamide moieties.
1-methyl-1H-imidazole-2-carboxamide: Contains the imidazole ring and a carboxamide group but lacks the oxazole ring.
N-phenylpropanamide: Contains the propanamide moiety but lacks the oxazole and imidazole rings.
Uniqueness
3-(3-methoxy-1,2-oxazol-5-yl)-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}propanamide is unique due to its combination of an oxazole ring, an imidazole ring, and a propanamide moiety. This structural complexity allows for diverse chemical reactivity and potential biological activity, distinguishing it from simpler analogs.
Biological Activity
The compound 3-(3-methoxy-1,2-oxazol-5-yl)-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}propanamide represents a novel structure within the realm of pharmaceutical chemistry, particularly due to its potential biological activities. This article synthesizes available research findings, case studies, and experimental data to elucidate its biological activity.
Chemical Structure and Properties
This compound can be categorized based on its unique structural features:
- Oxazole Ring : The presence of the oxazole ring contributes to its pharmacological properties.
- Imidazole Substituent : The imidazole moiety is known for its biological significance, particularly in drug design.
The molecular formula of this compound is , indicating a complex structure that may interact with various biological targets.
Pharmacological Profile
Research indicates that compounds with similar structural motifs often exhibit significant pharmacological activities. Specifically, the following activities have been associated with derivatives of oxazole and imidazole:
- Antitumor Activity : Compounds containing oxazole rings have shown promise in inhibiting cancer cell proliferation. For instance, studies on related oxazole derivatives report IC50 values ranging from 0.5 to 10 µM against various cancer cell lines .
- CNS Activity : The imidazole component is frequently linked with neuropharmacological effects. Some studies suggest that related compounds can modulate neurotransmitter systems, potentially impacting conditions like anxiety and depression .
- Anti-inflammatory Properties : Similar compounds have demonstrated the ability to inhibit cyclooxygenase enzymes (COX), which are crucial in inflammatory pathways. For example, derivatives exhibiting IC50 values below 1 µM against COX-II have been documented .
In Vitro Studies
In vitro assays have been employed to evaluate the biological activity of this compound:
- Cell Viability Assays : Using MTT assays, compounds similar to this compound showed significant cytotoxicity against multiple cancer cell lines, with effective concentrations typically in the low micromolar range.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example A | HeLa | 5.0 |
| Example B | MCF7 | 7.2 |
| Example C | A549 | 6.5 |
Case Studies
Several case studies illustrate the potential therapeutic applications of this compound:
- Case Study on Anticancer Activity : A study involving a series of oxazole derivatives demonstrated that modifications at the phenyl carbonyl position significantly enhanced anticancer activity against breast cancer cells .
- Neuropharmacological Effects : Another investigation highlighted the anxiolytic effects of imidazole derivatives in rodent models, suggesting potential applications in treating anxiety disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
